1-(allyloxy)-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
Overview
Description
1-(allyloxy)-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceutical agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(allyloxy)-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole typically involves a multi-step process. One common method starts with the preparation of 2-allyloxyarylaldehyde derivatives. This is achieved by reacting 2-hydroxyarylaldehyde with allyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification .
Next, the 2-allyloxyarylaldehyde is subjected to a cyclization reaction with appropriate reagents to form the benzimidazole core. This step often involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(allyloxy)-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro substituent can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the dechlorinated benzimidazole derivative.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-(allyloxy)-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive benzimidazoles.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(allyloxy)-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-allyl-2-methoxyphenol: Known for its antimicrobial and antioxidant properties.
5-(4-methoxyphenyl)-1H-indole: Investigated for its inhibitory effects on specific enzymes.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of various organic compounds.
Uniqueness
1-(allyloxy)-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
6-chloro-2-(4-methoxyphenyl)-1-prop-2-enoxybenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-3-10-22-20-16-11-13(18)6-9-15(16)19-17(20)12-4-7-14(21-2)8-5-12/h3-9,11H,1,10H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQVVWCJJADZFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2OCC=C)C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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